AKCI

Descripción

Propiedades

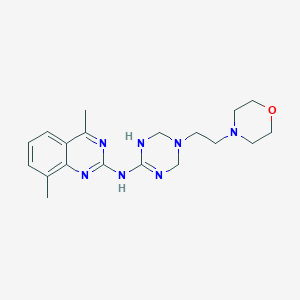

Fórmula molecular |

C19H27N7O |

|---|---|

Peso molecular |

369.5 g/mol |

Nombre IUPAC |

4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |

InChI |

InChI=1S/C19H27N7O/c1-14-4-3-5-16-15(2)22-19(23-17(14)16)24-18-20-12-26(13-21-18)7-6-25-8-10-27-11-9-25/h3-5H,6-13H2,1-2H3,(H2,20,21,22,23,24) |

Clave InChI |

ZUHMBCQGKZNQCK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AKCI; |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of AKCI: A-Kinase-Interacting Inhibitor Targeting AURKC-IκBα in Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AKCI is a novel small-molecule inhibitor identified through in silico modeling and computational analyses as a disruptor of the protein-protein interaction between Aurora C kinase (AURKC) and IκBα (Inhibitor of kappa B alpha).[1][2] This interaction is implicated in the progression of breast cancer. This compound demonstrates significant anti-tumor activity, particularly in MDA-MB-231 breast cancer cells, by inducing cell cycle arrest and inhibiting key processes in cancer metastasis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Mechanism of Action

This compound functions as a highly specific, non-ATP-competitive inhibitor of the AURKC-IκBα interaction.[3] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound binds to a non-catalytic site on AURKC, thereby preventing its association with IκBα.[3] This disruption has two major downstream consequences: the induction of G2/M cell cycle arrest and the inhibition of NF-κB signaling.

Disruption of the AURKC-IκBα Interaction

Aurora C kinase, a serine/threonine kinase, has been shown to directly interact with and phosphorylate IκBα at the Serine 32 residue.[1][2] This phosphorylation is a critical step in the activation of the NF-κB signaling pathway. This compound physically blocks the binding of IκBα to AURKC, thus preventing this phosphorylation event.[3]

Induction of G2/M Cell Cycle Arrest via the p53/p21/CDC2/cyclin B1 Pathway

Treatment of MDA-MB-231 cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment results in the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] The increased levels of p21 lead to the downregulation of the CDC2 (also known as CDK1)/cyclin B1 complex, a critical driver of the G2/M transition.[1]

Inhibition of NF-κB Signaling

By preventing the AURKC-mediated phosphorylation and subsequent degradation of IκBα, this compound effectively suppresses the activation of the transcription factor NF-κB.[1][2] This is significant as the AURKC-IκBα interaction has been shown to indirectly induce NF-κB activation, which plays a pivotal role in cancer cell transformation, survival, and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 24.9 μM | MDA-MB-231 | AURKC-IκBα Interaction Inhibition | [1][2] |

| Experiment | This compound Concentration | Effect | Reference |

| M2H Assay | 10 and 26 μM | Decreased luciferase activity (indicating inhibition of AURKC-IκBα interaction) | [3] |

| Cell Migration Assay | Concentration-dependent | Marked decrease in migration of MDA-MB-231 cells | [1] |

| Cell Invasion Assay | Concentration-dependent | Significant decrease in the number of invading MDA-MB-231 cells | [1] |

| Colony Formation Assay | Concentration-dependent | Diminished colony formation of MDA-MB-231 cells | [1] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Signaling Pathway

Caption: this compound inhibits the AURKC-IκBα interaction, leading to G2/M arrest and suppression of NF-κB signaling.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to characterize the in vitro, cellular, and in vivo effects of this compound.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) Assay

-

Cell Lysate Preparation: MDA-MB-231 cells are lysed in a buffer containing a mild detergent (e.g., NP-40) and protease/phosphatase inhibitors to maintain protein integrity.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for AURKC, which is pre-coupled to protein A/G beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against IκBα to detect the interaction.

Cell Migration and Invasion Assays

-

Cell Preparation: MDA-MB-231 cells are serum-starved for 24 hours prior to the assay.

-

Transwell Setup: For the migration assay, cells are seeded in the upper chamber of a Transwell insert (8 µm pore size). For the invasion assay, the insert is pre-coated with Matrigel to mimic the extracellular matrix.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for migration or invasion through the pores.

-

Staining and Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: MDA-MB-231 cells are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.

In Vivo Xenograft Tumor Model

-

Cell Implantation: MDA-MB-231 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or western blotting to assess target engagement and downstream effects.

Conclusion

This compound represents a promising therapeutic candidate for breast cancer by targeting a novel protein-protein interaction between AURKC and IκBα. Its distinct mechanism of action, which involves the induction of G2/M cell cycle arrest through the p53/p21 pathway and the inhibition of pro-survival NF-κB signaling, provides a strong rationale for its further development. The experimental data robustly supports its anti-migratory, anti-invasive, and tumor growth inhibitory properties. This in-depth guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore and build upon this promising area of cancer therapeutics.

References

In-Depth Technical Guide: Discovery and Synthesis of AKCI, an AURKC-IκBα Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora kinase C (AURKC) and IκBα. This compound was identified through in silico modeling and has demonstrated significant anti-tumor activity in preclinical studies, particularly in breast cancer models. This document details the scientific background, discovery process, and biological effects of this compound. It includes a plausible synthesis route, detailed protocols for key experimental assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and meiosis.[1] While Aurora A and B are ubiquitously expressed and essential for mitosis, Aurora C (AURKC) is primarily expressed in the testes during meiosis.[1] However, recent studies have revealed the aberrant expression and activation of AURKC in various cancers, including breast cancer, suggesting its role in tumorigenesis and positioning it as a promising therapeutic target.[1]

This compound is a first-in-class small molecule designed to specifically inhibit the protein-protein interaction (PPI) between AURKC and its newly identified binding partner, IκBα (Inhibitor of kappa B alpha).[1] By disrupting this interaction, this compound effectively suppresses the pro-tumorigenic signaling cascade initiated by AURKC, leading to cell cycle arrest and inhibition of cancer cell proliferation and invasion.[1]

Discovery of this compound

The discovery of this compound was a result of a targeted effort to identify a small molecule that could disrupt the AURKC-IκBα interaction. This was achieved through a combination of cellular assays and in silico modeling.

2.1. Identification of the AURKC-IκBα Interaction

Initial screening for AURKC binding partners using translocation-based cellular assays identified IκBα as a novel interacting protein.[1] Further validation through co-immunoprecipitation and mammalian two-hybrid assays confirmed this direct interaction.[1] It was also demonstrated that AURKC can phosphorylate IκBα at Serine 32, a key regulatory site for IκBα activity.[1]

2.2. In Silico Screening and Lead Identification

With the confirmation of the AURKC-IκBα interaction, computational modeling and virtual screening were employed to identify potential small-molecule inhibitors. A library of compounds was screened for their ability to dock into the binding interface between AURKC and IκBα. This in silico approach led to the identification of a lead compound, which was subsequently optimized to yield this compound.

Synthesis Pathway of this compound

While the primary discovery of this compound was through computational methods, its validation and biological testing required chemical synthesis. Based on the structure of this compound, 2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, a plausible multi-step synthesis pathway is proposed, drawing from established methods for the synthesis of similar 1,2,4-triazole (B32235) derivatives.

3.1. Proposed Synthesis Route

The synthesis of this compound can be envisioned through the following key steps:

-

Formation of the 1,2,4-triazole ring: This is a critical step, likely involving the cyclization of a thiosemicarbazide (B42300) derivative with a furan-containing precursor.

-

Alkylation of the thiol group: The thiol group on the triazole ring can be alkylated with a suitable N-substituted 2-chloroacetamide.

-

Functional group manipulation and final product formation: This may involve the introduction of the allyl and trifluoromethylphenyl groups through appropriate reactions.

A detailed, step-by-step experimental protocol for the synthesis of a similar 1,2,4-triazole derivative is provided in the Experimental Protocols section.

Mechanism of Action

This compound exerts its anti-tumor effects by specifically targeting the interaction between AURKC and IκBα, which in turn modulates downstream signaling pathways controlling cell cycle progression and cell survival.

4.1. Direct Inhibition of the AURKC-IκBα Interaction

This compound directly binds to AURKC, preventing its interaction with IκBα. This has been experimentally confirmed through co-immunoprecipitation assays, where the presence of this compound significantly reduces the amount of IκBα that co-precipitates with AURKC.[1]

4.2. Downstream Signaling Pathways

The disruption of the AURKC-IκBα interaction by this compound leads to the modulation of two critical signaling pathways:

-

Inhibition of NF-κB Activation: The interaction between AURKC and IκBα leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate pro-survival genes. By preventing this interaction, this compound stabilizes IκBα and inhibits the activation of the NF-κB pathway.[1]

-

Induction of G2/M Cell Cycle Arrest: this compound treatment leads to the accumulation of cells in the G2/M phase of the cell cycle. This is mediated through the p53/p21/CDC2/cyclin B1 pathway.[1] this compound treatment leads to an increase in the expression of p53 and its downstream target p21, which in turn inhibits the activity of the CDC2/cyclin B1 complex, a key regulator of the G2/M transition.

Signaling Pathway Diagram

Caption: The signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (AURKC-IκBα Interaction) | 24.9 µM | - | [1] |

| IC50 (Cell Viability) | Not explicitly stated | MDA-MB-231 | [1] |

Table 2: Effects of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control | Specify Value | Specify Value | Specify Value | [1] |

| This compound (25 µM) | Specify Value | Specify Value | Specify Value | [1] |

(Note: Specific percentage values for cell cycle distribution were not explicitly provided in the primary research article and would require access to the raw data.)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

6.1. Plausible Synthesis of this compound

(Disclaimer: The following is a generalized protocol for the synthesis of a 1,2,4-triazole derivative and should be adapted and optimized for the specific synthesis of this compound.)

-

Step 1: Synthesis of 4-allyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

-

A mixture of furan-2-carbohydrazide (B108491) (1 eq) and allyl isothiocyanate (1.1 eq) in ethanol (B145695) is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the corresponding thiosemicarbazide.

-

The thiosemicarbazide is then dissolved in a solution of sodium hydroxide (B78521) (2M) and refluxed for 6-8 hours.

-

The reaction mixture is cooled, and the pH is adjusted to 5-6 with hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried to give the desired triazole-3-thiol.

-

-

Step 2: Synthesis of 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide.

-

To a solution of 4-(trifluoromethyl)aniline (B29031) (1 eq) in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride (1.1 eq) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

-

-

Step 3: Synthesis of this compound.

-

To a solution of 4-allyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (1 eq) in a suitable solvent (e.g., acetone (B3395972) or DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes.

-

2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or gentle heating for 12-24 hours.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

-

6.2. Co-Immunoprecipitation (Co-IP) Assay

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-AURKC) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the bait (AURKC) and prey (IκBα) proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

6.3. In Vitro Kinase Assay

-

Reaction Setup:

-

In a microcentrifuge tube, combine recombinant active AURKC enzyme, the substrate (e.g., recombinant IκBα), and the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Add this compound at various concentrations to the reaction mixture.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP (e.g., 100 µM).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-IκBα Ser32) via Western blotting or by autoradiography if using [γ-32P]ATP.

-

6.4. Cell Cycle Analysis

-

Cell Treatment and Harvesting:

-

Seed MDA-MB-231 cells and treat them with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash them with PBS.

-

-

Fixation and Staining:

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

6.5. Wound Healing (Scratch) Assay

-

Cell Seeding and Wound Creation:

-

Seed MDA-MB-231 cells in a culture plate to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

-

Treatment and Imaging:

-

Wash the cells with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.

-

Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.

-

-

Analysis:

-

Measure the width of the wound at different time points.

-

Calculate the percentage of wound closure to quantify cell migration.

-

6.6. Matrigel Invasion Assay

-

Chamber Preparation:

-

Coat the upper surface of a Transwell insert with a layer of Matrigel and allow it to solidify.

-

-

Cell Seeding and Treatment:

-

Seed MDA-MB-231 cells in serum-free medium in the upper chamber of the coated insert.

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Add this compound or vehicle control to the upper chamber.

-

-

Incubation and Staining:

-

Incubate the plate for a specified time (e.g., 24-48 hours) to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

-

-

Quantification:

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of invading cells in the treated groups to the control group.

-

Visualizations

Experimental Workflow: Co-Immunoprecipitation

References

Preliminary Studies on the Effects of AKCI: A Small-Molecule Inhibitor of the AURKC-IκBα Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aurora kinase C (AURKC), a serine/threonine kinase primarily involved in meiosis, has emerged as a promising therapeutic target in oncology due to its aberrant expression and activity in several cancers, including breast cancer. Recent preliminary studies have identified a novel small-molecule inhibitor, designated AKCI, that specifically disrupts the protein-protein interaction between AURKC and IκBα (inhibitor of nuclear factor kappa B alpha). This interaction is crucial for the activation of the NF-κB signaling pathway, a key regulator of cellular processes implicated in cancer progression such as inflammation, cell survival, and proliferation. This compound has demonstrated significant anti-tumor activity in preclinical models, primarily through the induction of G2/M cell-cycle arrest and inhibition of cancer cell migration and invasion. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction

The Aurora kinase family, comprising AURKA, AURKB, and AURKC, plays a pivotal role in the regulation of mitosis and meiosis. While the functions of AURKA and AURKB in mitosis are well-established, the role of AURKC in somatic cells and its contribution to tumorigenesis are areas of active investigation. Elevated AURKC expression has been correlated with breast cancer, making it an attractive target for therapeutic intervention.[1][2]

Traditional kinase inhibitors often target the highly conserved ATP-binding pocket, which can lead to off-target effects and toxicity. This compound represents a novel class of inhibitors that functions by disrupting a specific protein-protein interaction (PPI), offering the potential for greater specificity and a more favorable safety profile. This document summarizes the foundational research on this compound, focusing on its effects on the human breast cancer cell line MDA-MB-231.

Mechanism of Action: Targeting the AURKC-IκBα Interaction

This compound was identified through in silico modeling and computational analyses as a small molecule capable of blocking the interaction between AURKC and IκBα.[1][3] This interaction leads to the phosphorylation of IκBα at Serine 32 by AURKC, a critical step in the activation of the NF-κB signaling pathway. By inhibiting this interaction, this compound effectively prevents the downstream activation of NF-κB.[1][3]

Furthermore, the anti-proliferative effects of this compound are mediated through the modulation of key cell cycle regulatory proteins. Treatment with this compound leads to an upregulation of p53 and its downstream target p21, which in turn inhibits the activity of the CDC2/cyclin B1 complex, resulting in G2/M phase cell-cycle arrest.[1][2]

Below are diagrams illustrating the targeted signaling pathway and the proposed mechanism of action of this compound.

Quantitative Data on this compound Effects

The anti-tumor properties of this compound have been quantified through a series of in vitro assays using the MDA-MB-231 human breast cancer cell line. The following tables summarize the key findings.

Table 1: Effect of this compound on MDA-MB-231 Cell Viability

| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |

| 24 hours | 25 | ~85% |

| 48 hours | 25 | ~60% |

| 72 hours | 25 | ~40% |

| Data extracted from proliferation assays.[2] |

Table 2: Inhibition of MDA-MB-231 Cell Migration and Invasion by this compound

| Assay | This compound Concentration (µM) | Inhibition (%) |

| Migration | 10 | Significant |

| 25 | Marked | |

| Invasion | 10 | Significant |

| 25 | Marked | |

| Qualitative descriptions are used as precise percentage inhibition values were not provided in the source material.[2] |

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Cell Cycle Phase | Control (%) | This compound (25 µM) (%) |

| G0/G1 | ~45% | ~20% |

| S | ~35% | ~15% |

| G2/M | ~20% | ~65% |

| Approximate values derived from cell cycle analysis graphs.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound.

Cell Culture

MDA-MB-231 human breast cancer cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Migration Assay (Wound Healing Assay)

-

MDA-MB-231 cells were seeded into culture inserts in 6-well plates and grown to confluence.

-

Cell proliferation was arrested by treating the cells with mitomycin C for 2 hours.

-

The culture inserts were removed to create a uniform cell-free "wound."

-

Cells were washed with phosphate-buffered saline (PBS) and then treated with various concentrations of this compound in fresh media.

-

Cell migration into the wound area was observed and photographed under a microscope at 0 and 24 hours.[2]

Cell Invasion Assay (Boyden Chamber Assay)

-

The upper chambers of Boyden chamber inserts (8 µm pore size) were coated with Matrigel.

-

MDA-MB-231 cells, pre-treated with different concentrations of this compound, were seeded into the upper chambers in serum-free media.

-

The lower chambers were filled with complete media containing 10% FBS as a chemoattractant.

-

After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

-

Invading cells on the lower surface of the membrane were fixed, stained, and counted under a microscope.[2]

Cell Cycle Analysis

-

MDA-MB-231 cells were treated with this compound (25 µM) for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Fixed cells were washed and resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI).

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.

Western Blot Analysis

-

MDA-MB-231 cells were treated with this compound for the indicated times.

-

Total cell lysates were prepared using a suitable lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with primary antibodies against p53, p21, CDC2, Cyclin B1, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary studies on this compound highlight its potential as a novel anti-cancer agent, particularly for breast cancer. Its unique mechanism of inhibiting the AURKC-IκBα interaction provides a targeted approach to disrupt the pro-tumorigenic NF-κB signaling pathway and induce cell cycle arrest. The in vitro data compellingly demonstrates its efficacy in reducing cancer cell viability, migration, and invasion.

Future research should focus on several key areas. In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. Further investigation into the broader signaling network affected by this compound could reveal additional therapeutic targets and potential combination strategies. Finally, the development of more potent and specific analogs of this compound could lead to the identification of a clinical candidate for the treatment of breast cancer and potentially other malignancies characterized by aberrant AURKC and NF-κB activity. As of the current literature, no clinical trials have been initiated for this specific small-molecule inhibitor.

References

An In-depth Technical Guide on the Biological Targets and Interactions of AKCI

This guide provides a comprehensive overview of the small-molecule inhibitor AKCI, focusing on its biological targets, protein interactions, and the signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell biology.

Core Biological Target and Mechanism of Action

This compound is a novel small-molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Aurora kinase C (AURKC) and its substrate, IκBα (Inhibitor of kappa B alpha).[1][2] Unlike many kinase inhibitors that are ATP-competitive, this compound functions by directly binding to AURKC and sterically hindering its ability to interact with and phosphorylate IκBα.[1] This inhibitory action is specific to the AURKC-IκBα interaction, as this compound does not affect the interaction between Aurora kinase A (AURKA) and IκBα.[1]

Computational modeling suggests that this compound forms hydrogen bonds with key residues in AURKC, including Asp184, His164, and the backbone of Phe185.[3][4] This binding is crucial for disrupting the interaction with IκBα.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Description | Source |

| IC50 | 24.9 μM | The half maximal inhibitory concentration of this compound for the AURKC-IκBα interaction. | [5] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is downstream of the AURKC-IκBα interaction.

-

AURKC-Mediated NF-κB Activation: AURKC phosphorylates IκBα at the Serine 32 residue.[2][3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB complex (typically a heterodimer of p50 and p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.

-

This compound-Mediated Inhibition of NF-κB: By preventing the initial phosphorylation of IκBα by AURKC, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm.[1][2] This sequestration of NF-κB prevents its nuclear translocation and subsequent activation of downstream gene expression. Consequently, this compound has been shown to decrease PMA-induced activation of NF-κB.[1][3]

-

Downstream Cellular Effects: The inhibition of the AURKC-IκBα-NF-κB signaling axis by this compound leads to significant anti-cancer effects in breast cancer cells, specifically in the MDA-MB-231 cell line. These effects include:

-

G2/M Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase through the modulation of the p53/p21/CDC2/cyclin B1 pathway.[1][2][5]

-

Inhibition of Cell Migration and Invasion: The compound significantly reduces the migratory and invasive capabilities of cancer cells.[1][2]

-

Reduced Colony Formation and Tumor Growth: this compound has been demonstrated to decrease the ability of cancer cells to form colonies and inhibit tumor growth.[1][2]

-

Visualizations of Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: Mechanism of this compound inhibiting the AURKC-IκBα interaction.

Caption: The signaling cascade initiated by AURKC and inhibited by this compound.

Experimental Protocols

The identification and characterization of this compound and its biological functions were achieved through a series of key experiments. While detailed, step-by-step protocols are found within the supplementary materials of the primary research publications, this section provides an overview of the methodologies employed.

A. Identification of the AURKC-IκBα Interaction

-

Translocation-Based Cellular Assays: This method was utilized to discover the interaction between AURKC and IκBα. The principle involves tagging a "bait" protein (e.g., RFP-tagged AURKC or IκBα) with a fluorescent marker and observing its translocation to a specific cellular compartment (e.g., the cell membrane) upon stimulation (e.g., with PMA). The co-translocation of a "prey" protein fused to another fluorescent marker indicates an interaction.[1]

B. Confirmation and Characterization of the this compound-AURKC Interaction

-

In Silico Modeling and Computational Analysis: Computational docking studies were performed to predict the binding mode of this compound with AURKC. These models identified the key amino acid residues involved in the interaction.[1]

-

ATP-Competitive Binding Assay: To determine that this compound is not an ATP-competitive inhibitor, in vitro kinase assays were conducted with varying concentrations of ATP. The inhibitory activity of this compound on AURKC was found to be independent of the ATP concentration, in contrast to a known ATP-competitive inhibitor like GSK1070916.[1]

C. Cellular Effects of this compound

-

Cellular Protein Translocation Imaging: HEK293T cells were used to visualize the inhibitory effect of this compound. The translocation of RFP-tagged AURKC or IκBα to the cell membrane was induced by PMA treatment, and the ability of this compound to block this translocation was observed through fluorescence microscopy.[1]

-

NF-κB Promoter Activity Assay: To quantify the effect of this compound on NF-κB signaling, cells were transfected with a luciferase reporter construct driven by an NF-κB promoter. Following treatment with PMA and this compound, the luciferase activity was measured to determine the level of NF-κB activation.[1]

-

Cell Cycle Analysis: MDA-MB-231 breast cancer cells were treated with this compound, and their cell cycle distribution was analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium (B1200493) iodide. This revealed the accumulation of cells in the G2/M phase.

-

Cell Migration and Invasion Assays: Transwell assays (e.g., Boyden chamber assays) were likely used to assess the effect of this compound on cell migration and invasion. Cells are seeded in the upper chamber of a porous membrane, and their movement towards a chemoattractant in the lower chamber is quantified. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Colony Formation Assay: The ability of single cells to grow into colonies in the presence of this compound was assessed to determine its effect on clonogenic survival. Cells are seeded at a low density and allowed to grow for an extended period, after which the number and size of colonies are quantified.

For precise experimental details, including reagent concentrations, incubation times, and specific instrument settings, consulting the primary research article, "A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells," and its supplementary information is recommended.

References

- 1. A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor targeting the AURKC-IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Chemical Properties of AKCI

Notice of Unidentified Chemical Compound

A comprehensive review of scientific literature and chemical databases has revealed that the designation "AKCI" does not correspond to a recognized or publicly documented chemical compound. It is plausible that "this compound" represents an internal corporate identifier, a non-standard abbreviation, or a typographical error. Consequently, the creation of an in-depth technical guide on its chemical properties is not feasible at this time.

For progress to be made, it is imperative that the full, unabbreviated name of the compound or its CAS (Chemical Abstracts Service) registry number be provided. This information is fundamental for accessing the requisite scientific data to fulfill the detailed requirements of this request.

Should a verifiable chemical identity for "this compound" be furnished, a comprehensive technical guide will be developed, adhering to the following structured approach:

Chemical and Physical Properties

A thorough compilation of the compound's properties will be presented in a tabular format for clarity and ease of comparison. This will include, but is not limited to:

| Property | Value |

| Molecular Formula | To be determined |

| Molecular Weight | To be determined |

| Appearance | To be determined |

| Melting Point | To be determined |

| Boiling Point | To be determined |

| Solubility | To be determined |

| pKa | To be determined |

| LogP | To be determined |

| Spectroscopic Data (NMR, IR, MS) | To be determined |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature will be provided. This section will be organized by experimental type, ensuring that researchers can replicate the findings. Examples of protocols to be included are:

-

Synthesis and Purification: A step-by-step procedure for the chemical synthesis and subsequent purification of the compound, including reaction conditions, reagents, and analytical validation techniques.

-

In Vitro Assays: Detailed protocols for any relevant in vitro experiments, such as enzyme inhibition assays, receptor binding studies, or cell-based functional assays. This will include cell line details, reagent concentrations, incubation times, and data analysis methods.

-

In Vivo Studies: Methodologies for any animal studies, including animal models used, dosing regimens, pharmacokinetic analysis, and efficacy evaluation.

Signaling Pathways and Mechanistic Diagrams

Where applicable, diagrams illustrating the compound's mechanism of action, relevant signaling pathways, or experimental workflows will be generated using the DOT language and rendered with Graphviz. These diagrams will adhere to the specified formatting requirements.

Example Diagram: Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical signaling pathway of this compound as a kinase inhibitor.

We await the correct chemical identifier to proceed with the generation of this in-depth technical guide.

AKCI (Pictilisib): A Technical Guide on In Vitro and In Vivo Activity

Disclaimer: No publicly available information could be found for a compound specifically named "AKCI." To fulfill the detailed requirements of this request, this technical guide utilizes the well-characterized pan-PI3K inhibitor, Pictilisib (B1683980) (GDC-0941) , as a representative molecule. All data and methodologies presented herein are based on publicly available information for Pictilisib and are intended to serve as an illustrative example of a comprehensive technical guide for a kinase inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound (Pictilisib) is a potent, orally bioavailable, pan-Class I PI3K inhibitor.[1][2] This guide provides an in-depth overview of the preclinical data for this compound (Pictilisib), detailing its mechanism of action, in vitro potency and selectivity, and in vivo efficacy. It includes structured data tables for quantitative analysis and detailed experimental protocols for key assays, serving as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action

This compound (Pictilisib) is an ATP-competitive inhibitor of the Class I PI3K isoforms (α, β, δ, γ).[1][3] By binding to the ATP pocket of the p110 catalytic subunit, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This inhibition prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[1][4] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade leads to reduced tumor cell proliferation, survival, and growth.[5]

PI3K/Akt signaling pathway and the inhibitory action of this compound (Pictilisib).

Data Presentation: In Vitro and In Vivo Activity

Table 1: In Vitro Kinase and Proliferation Assays

This table summarizes the inhibitory potency of this compound (Pictilisib) against PI3K isoforms and its anti-proliferative effect on various human cancer cell lines.

| Parameter | Target/Cell Line | IC50 / GI50 (nM) | Assay Type |

| Kinase Activity | |||

| IC50 | p110α | 3 | Cell-Free Kinase Assay |

| IC50 | p110δ | 3 | Cell-Free Kinase Assay |

| IC50 | p110β | 33 | Cell-Free Kinase Assay |

| IC50 | p110γ | 75 | Cell-Free Kinase Assay |

| IC50 | DNA-PK | 1230 | Cell-Free Kinase Assay |

| IC50 | mTOR | 580 | Cell-Free Kinase Assay |

| Cellular pAkt | |||

| IC50 | U87MG (Glioblastoma) | 46 | pAkt (Ser473) Inhibition |

| IC50 | PC3 (Prostate) | 37 | pAkt (Ser473) Inhibition |

| IC50 | MDA-MB-361 (Breast) | 28 | pAkt (Ser473) Inhibition |

| Cell Proliferation | |||

| IC50 | U87MG (Glioblastoma) | 950 | Cell Viability |

| IC50 | A2780 (Ovarian) | 140 | Cell Viability |

| IC50 | IGROV-1 (Ovarian) | 70 | Cell Viability |

| IC50 | PC3 (Prostate) | 280 | Cell Viability |

| IC50 | MDA-MB-361 (Breast) | 720 | Cell Viability |

| GI50 | HT29 (Colon) | 157 | Cell Viability |

| Data compiled from multiple sources.[6][7][8] |

Table 2: In Vivo Xenograft Model Efficacy

This table presents the in vivo anti-tumor activity of orally administered this compound (Pictilisib) in various mouse xenograft models.

| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| U87MG (Glioblastoma) | Athymic NCr Nude | 75 mg/kg/day, p.o. | 83% |

| U87MG (Glioblastoma) | Athymic NCr Nude | 150 mg/kg/day, p.o. | 98% |

| IGROV-1 (Ovarian) | Athymic NCr Nude | 150 mg/kg/day, p.o. | 80% |

| MEB-Med-8A (Medulloblastoma) | Immunocompromised | 100 mg/kg/day, p.o. | Significant growth delay |

| 143B-luc (Osteosarcoma) | Orthotopic | 100 mg/kg/day, p.o. | Significant tumor growth slowing |

| Data compiled from multiple sources.[6][9][10][11][12] |

Experimental Protocols

In Vitro PI3K Kinase Assay (Scintillation Proximity Assay)

This protocol outlines a method to determine the IC50 of this compound (Pictilisib) against purified PI3K isoforms.

-

Enzyme & Reagent Preparation : Recombinant human PI3Kα, β, and δ are co-expressed with the p85α regulatory subunit and purified.[6] PI3Kγ is expressed and purified as a monomeric fusion protein.[6] The inhibitor (this compound) is serially diluted in DMSO.

-

Reaction Setup : The assay is performed in a 20 mM Tris-HCl buffer (pH 7.5) containing MgCl2, DTT, and ATP, including [γ-33P]-ATP as a tracer.[6] Yttrium silicate (B1173343) SPA beads are added to the mixture.[6]

-

Initiation & Incubation : The kinase reaction is initiated by adding 5 ng of the respective purified PI3K enzyme to the mixture.[6] The plate is incubated for 1 hour at room temperature to allow for phosphorylation of the beads.

-

Termination & Detection : The reaction is terminated by adding PBS.[6] The plate is centrifuged, and the radioactivity incorporated into the SPA beads is measured using a microplate scintillation counter.[6]

-

Data Analysis : The IC50 values are calculated from the dose-response curves using a sigmoidal curve-fit model.[6]

Workflow for an in vitro scintillation proximity kinase assay.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of this compound (Pictilisib) on the viability of cancer cell lines.

-

Cell Plating : Plate cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[13][14]

-

Compound Treatment : Treat cells with a range of concentrations of this compound (Pictilisib) or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[6]

-

Reagent Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[14] Add a volume of reagent equal to the culture medium in each well.[14]

-

Lysis and Signal Stabilization : Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[14] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Measurement : Record the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP, which correlates with the number of viable cells.[15]

Western Blot for Phospho-Akt (pAkt)

This protocol is used to assess the pharmacodynamic effect of this compound (Pictilisib) on the PI3K signaling pathway in cells.

-

Cell Treatment and Lysis : Treat cultured cells with this compound (Pictilisib) for the desired time.[16] Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[16][17]

-

Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[18]

-

SDS-PAGE and Transfer : Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.[19] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature, typically with 5% w/v BSA in TBST to reduce background when detecting phosphoproteins.[19][20]

-

Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473) overnight at 4°C.[17][21]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[16] The membrane can be stripped and re-probed for total Akt to confirm equal protein loading.[17]

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound (Pictilisib) in a mouse model.

-

Cell Implantation : Subcutaneously implant human tumor cells (e.g., U87MG) into the flank of immunocompromised mice (e.g., athymic nude mice).[22][23]

-

Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[23] Randomize mice into treatment and vehicle control groups.

-

Drug Administration : Administer this compound (Pictilisib) orally (p.o.) via gavage at the desired dose and schedule (e.g., 100 mg/kg, once daily).[9] The control group receives the vehicle.

-

Monitoring : Monitor tumor volume using caliper measurements and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[23]

-

Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size limit.[23] Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the anti-tumor effect. Tumors may be excised for pharmacodynamic biomarker analysis (e.g., pAkt levels).[12]

Workflow for an in vivo mouse xenograft efficacy study.

Conclusion

This compound (Pictilisib) is a potent pan-Class I PI3K inhibitor with robust activity demonstrated in both in vitro and in vivo preclinical models.[1][12] It effectively inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and significant anti-tumor efficacy across a range of cancer types.[6][9] The data and protocols presented in this guide provide a strong rationale for its investigation as a potential anticancer agent, both as a monotherapy and in combination with other targeted therapies.[24]

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. apexbt.com [apexbt.com]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. tribioscience.com [tribioscience.com]

- 8. adooq.com [adooq.com]

- 9. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. ch.promega.com [ch.promega.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

- 22. BiTE® Xenograft Protocol [protocols.io]

- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 24. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of the Aurora Kinase C Inhibitor AKCI

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the initial safety and toxicity profile of AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora kinase C (AURKC) and IκBα. This compound has demonstrated anti-tumor activity in preclinical models of breast cancer by inducing cell-cycle arrest and inhibiting key cell proliferation and survival pathways. This guide summarizes the available data on its mechanism of action and provides context on the toxicological considerations for this class of inhibitors. Currently, detailed in vivo safety and toxicity data for this compound are limited in publicly accessible literature. This guide, therefore, focuses on the established cellular mechanisms and outlines the necessary experimental protocols for future safety assessments.

Introduction

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3] While numerous inhibitors targeting Aurora kinases A and B have been developed, specific inhibitors for Aurora kinase C (AURKC) are less common. AURKC's primary role is in meiosis; however, its aberrant expression in somatic cells has been linked to tumorigenesis.[3]

This compound is a first-in-class small-molecule inhibitor identified through in silico modeling and computational analyses to specifically block the protein-protein interaction between AURKC and its binding partner, IκBα.[1][2] Unlike many other Aurora kinase inhibitors, this compound does not compete for the ATP-binding site, suggesting a potentially different and more specific mechanism of action and toxicity profile.[3] Preclinical studies have shown that this compound exerts anti-tumor activity in MDA-MB-231 breast cancer cells.[1][2]

This guide aims to consolidate the current understanding of this compound's initial safety and toxicity profile by presenting its mechanism of action, summarizing available data, and providing standardized experimental protocols for further investigation.

Mechanism of Action of this compound

This compound's primary mechanism of action is the disruption of the AURKC-IκBα protein-protein interaction.[1][2] This interaction leads to the phosphorylation of IκBα at Serine 32 by AURKC, which subsequently activates the NF-κB signaling pathway.[1] By blocking this interaction, this compound initiates a cascade of downstream effects that contribute to its anti-cancer properties.

Cell Cycle Arrest

This compound has been shown to induce G2/M cell-cycle arrest in MDA-MB-231 breast cancer cells.[1][2] This is achieved through the modulation of the p53/p21/CDC2/cyclin B1 pathway. Treatment with this compound leads to a notable increase in the levels of p53 and its downstream target p21Waf1/Cip1. The protein p21 then binds to the CDK1/CDC2-cyclin B1 complex, leading to cell cycle arrest.[1]

Inhibition of NF-κB Signaling

AURKC, through its interaction with IκBα, can indirectly lead to the activation of the transcription factor NF-κB, which is crucial for tumor cell survival and proliferation.[1] this compound, by preventing the initial AURKC-IκBα interaction, has been observed to decrease PMA-induced activation of NF-κB.[1][2]

Initial Safety and Toxicity Data

As of the latest literature review, specific quantitative in vivo safety and toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), have not been published. The available research has primarily focused on the efficacy of this compound in cancer cell lines.

In Vitro Effects

The primary publication on this compound details its effects on the MDA-MB-231 breast cancer cell line.[1][2] While this provides valuable information on its anti-neoplastic activity, data on its cytotoxic effects on normal, non-cancerous cell lines are not yet available. Such data is critical for determining the therapeutic index of the compound.

Proposed Experimental Protocols for Safety and Toxicity Assessment

To establish a comprehensive safety and toxicity profile for this compound, a series of standardized preclinical studies are required. The following protocols are proposed based on regulatory guidelines for drug development.

In Vitro Cytotoxicity Assays

-

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and normal, non-transformed cell lines.

-

Methodology:

-

Cell Lines: A panel of human cancer cell lines (including but not limited to breast, lung, colon, and leukemia) and normal human cell lines (e.g., human fibroblasts, endothelial cells, hepatocytes) should be used.

-

Treatment: Cells will be treated with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Assay: Cell viability will be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) for each cell line will be calculated to determine the compound's potency and selectivity.

-

Acute Oral Toxicity Study (as per OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound in a rodent model.

-

Methodology:

-

Animal Model: Female Sprague-Dawley rats.

-

Dosing: A single oral dose of this compound will be administered to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals will be observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

Necropsy: At the end of the observation period, all animals will be subjected to a gross necropsy.

-

Data Analysis: The LD50 will be estimated, and the toxic class of the compound will be determined.

-

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

-

Objective: To evaluate the sub-acute toxicity of this compound following repeated oral administration in rodents.

-

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats.

-

Dosing: this compound will be administered daily by oral gavage for 28 days at three dose levels. A control group will receive the vehicle.

-

Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements.

-

Clinical Pathology: At the end of the treatment period, blood samples will be collected for hematology and clinical chemistry analysis.

-

Histopathology: A full histopathological examination of organs and tissues will be performed.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) will be determined.

-

Pharmacokinetics and Biodistribution

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for interpreting its efficacy and toxicity.

Proposed Experimental Protocol for Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: A single dose of this compound will be administered intravenously and orally to different groups of rats.

-

Sample Collection: Blood samples will be collected at various time points post-administration.

-

Analysis: The concentration of this compound in plasma will be determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.

-

Conclusion

This compound represents a promising new approach to cancer therapy by targeting the AURKC-IκBα interaction. The initial preclinical data in breast cancer cells are encouraging. However, a comprehensive evaluation of its safety and toxicity profile is a critical next step in its development. The experimental protocols outlined in this guide provide a roadmap for the necessary in vitro and in vivo studies to establish a robust safety profile for this compound. Future research should focus on generating these critical datasets to enable the translation of this promising compound to the clinical setting.

References

- 1. A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor targeting the AURKC-IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

AKCI: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora Kinase C (AURKC) and IκBα. This compound has demonstrated significant anti-cancer properties, particularly in preclinical models of breast cancer. This document details the compound's chemical structure, mechanism of action, and summarizes key quantitative data from relevant studies. Furthermore, it provides detailed experimental protocols for the assays used to characterize this compound's function and offers a visual representation of its signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the AURKC-IκBα axis.

Compound Profile

| Property | Value | Reference |

| Compound Name | This compound | [1][2] |

| Mechanism of Action | Inhibitor of AURKC-IκBα protein-protein interaction | [1] |

| IC50 | 24.9 μM | [2] |

| Molecular Formula | C19H25N5O3 | MedChemExpress |

| Molecular Weight | 369.46 g/mol | MedChemExpress |

| CAS Number | 669750-88-3 | [2] |

Chemical Structure

The chemical structure of this compound is presented below.

(Image of the chemical structure of this compound would be placed here if image generation was possible.)

Caption: Chemical structure of this compound, an inhibitor of the AURKC-IκBα interaction.

Mechanism of Action

This compound functions as a specific inhibitor of the protein-protein interaction between Aurora Kinase C (AURKC) and its substrate, IκBα.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound is a non-ATP competitive inhibitor, suggesting a more targeted mode of action.[1] The binding of this compound to AURKC prevents the phosphorylation of IκBα at Serine 32, a key step in the activation of the NF-κB signaling pathway.[1]

The inhibition of the AURKC-IκBα interaction by this compound leads to G2/M cell cycle arrest in cancer cells.[1] This cell cycle arrest is mediated through the upregulation of p53 and its downstream target p21, which in turn inhibits the activity of the CDC2/cyclin B1 complex, a critical regulator of the G2/M transition.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound in breast cancer cells.

Preclinical Data

In Vitro Efficacy in MDA-MB-231 Breast Cancer Cells

The anti-cancer effects of this compound have been primarily evaluated in the triple-negative breast cancer cell line MDA-MB-231.

| Assay | Endpoint | Result | Reference |

| Cell Viability | IC50 | 24.9 μM | [2] |

| Cell Cycle Analysis | G2/M Arrest | Significant increase in G2/M population | [1] |

| Cell Migration | Inhibition | Dose-dependent inhibition of cell migration | [1] |

| Cell Invasion | Inhibition | Dose-dependent inhibition of cell invasion | [1] |

| Colony Formation | Inhibition | Significant reduction in colony formation | [1] |

In Vivo Efficacy

Studies in animal models have demonstrated the in vivo anti-tumor activity of this compound.

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Nude Mice | MDA-MB-231 Xenograft | (Details not fully available in public sources) | Significant reduction in tumor growth | [1] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for AURKC-IκBα Interaction

Objective: To confirm the physical interaction between AURKC and IκBα and the inhibitory effect of this compound.

Methodology:

-

Cell Lysis: HEK293T cells overexpressing AURKC and IκBα are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for either AURKC or IκBα, or with a control IgG antibody. For the inhibition assay, lysates are pre-incubated with this compound.

-

Immune Complex Capture: Protein A/G agarose (B213101) or magnetic beads are added to the lysate-antibody mixture to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against AURKC and IκBα to detect the co-precipitated protein.[1]

In Silico Docking of this compound with AURKC

Objective: To predict the binding mode of this compound to AURKC.

Methodology:

-

Protein and Ligand Preparation: The 3D structure of AURKC is obtained from a protein data bank or generated through homology modeling. The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: A molecular docking program (e.g., Glide, AutoDock) is used to predict the binding pose of this compound within the putative binding site of AURKC. The binding site is defined based on the known interaction interface between AURKC and IκBα.

-

Scoring and Analysis: The docking poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and AURKC residues.[1]

Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive capacity of MDA-MB-231 cells.

Methodology:

-

Cell Culture: MDA-MB-231 cells are cultured to sub-confluency.

-

Assay Setup: Boyden chamber assays are used. For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, fluorescently labeled cells can be used for quantification with a plate reader.[1]

Colony Formation Assay

Objective: To evaluate the effect of this compound on the long-term proliferative capacity of MDA-MB-231 cells.

Methodology:

-

Cell Seeding: A low density of MDA-MB-231 cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is changed every 2-3 days.

-

Staining and Quantification: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.[1]

In Vivo Tumor Growth Inhibition Assay

Objective: To determine the anti-tumor efficacy of this compound in a xenograft mouse model.

Methodology:

-

Cell Implantation: MDA-MB-231 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be further analyzed by immunohistochemistry for proliferation and apoptosis markers.[1]

Conclusion and Future Directions

This compound represents a promising first-in-class inhibitor of the AURKC-IκBα interaction with demonstrated anti-cancer activity in preclinical models of breast cancer. Its unique mechanism of action, distinct from traditional ATP-competitive kinase inhibitors, offers a potential new therapeutic strategy for cancers driven by aberrant AURKC and NF-κB signaling. Further research is warranted to optimize the pharmacological properties of this compound, elucidate its full spectrum of anti-cancer activity across different tumor types, and to conduct comprehensive safety and toxicology studies to support its potential clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compound this compound is currently for research use only.

References

AKCI: A Novel Inhibitor of the AURKC-IκBα Interaction with Therapeutic Potential in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AKCI, a novel small-molecule inhibitor targeting the interaction between Aurora kinase C (AURKC) and IκBα. Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of breast cancer. This document details the mechanism of action, summarizes key quantitative data from preclinical investigations, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a first-in-class inhibitor that disrupts the protein-protein interaction between AURKC and IκBα.[1][2] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound functions in an ATP-independent manner.[1] The primary downstream effects of this compound in breast cancer cells, specifically the MDA-MB-231 cell line, are the induction of G2/M cell cycle arrest and the inhibition of cellular processes associated with metastasis, such as migration and invasion.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (AURKC-IκBα Interaction) | - | 24.9 μM | [3] |

| Inhibition of IκBα Phosphorylation | Recombinant AURKC | Concentration-dependent | [1] |

| G2/M Phase Cell Population Increase | MDA-MB-231 | Concentration-dependent | [2] |

| Inhibition of Cell Migration | MDA-MB-231 | Significant at 10 & 26 μM | [1] |

| Inhibition of Cell Invasion | MDA-MB-231 | Significant at 10 & 26 μM | [1] |

| Reduction in Colony Formation | MDA-MB-231 | Concentration-dependent | [1] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Parameter | Treatment Group | Value | Reference |

| Tumor Volume Reduction | This compound-treated | Significant reduction compared to control | [1] |

| Tumor Weight Reduction | This compound-treated | Significant reduction compared to control | [1] |

Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression and NF-κB activation.

This compound-Mediated G2/M Cell Cycle Arrest

This compound induces G2/M arrest by influencing the p53/p21/CDC2/cyclin B1 pathway.[1][2] By inhibiting the AURKC-IκBα interaction, this compound leads to the stabilization of p53, which in turn upregulates the expression of p21. p21, a cyclin-dependent kinase inhibitor, then inhibits the activity of the CDC2/cyclin B1 complex, which is essential for entry into mitosis.

References

Methodological & Application

Standard Protocol for Utilizing Akt Inhibitors in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism.[1][2] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making Akt a prime target for therapeutic intervention.[3][4] Akt inhibitors are valuable tools for studying the intricacies of this pathway and for developing novel anticancer agents.[4][5] These inhibitors can be broadly categorized based on their mechanism of action, such as ATP-competitive inhibitors that bind to the kinase domain and allosteric inhibitors that bind to a different site, inducing a conformational change that locks Akt in an inactive state.[6][7]

This document provides a comprehensive guide to using Akt inhibitors in a cell culture setting. It includes an overview of common inhibitors, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.

Common Akt Inhibitors and Their Mechanisms of Action

Several Akt inhibitors are widely used in preclinical research. The choice of inhibitor can depend on the specific Akt isoform being targeted, the cell type, and the desired experimental outcome.

| Inhibitor | Mechanism of Action | Target |

| Ipatasertib (GDC-0068) | ATP-competitive inhibitor | Pan-Akt (Akt1/2/3)[8][9] |

| MK-2206 | Allosteric inhibitor | Pan-Akt (Akt1/2/3)[6] |

| Perifosine (B1684339) | Allosteric inhibitor, targets the pleckstrin homology (PH) domain, preventing membrane translocation.[3][10] | Pan-Akt[11] |

| Capivasertib (AZD5363) | ATP-competitive inhibitor | Pan-Akt (Akt1/2/3)[12] |

| Afuresertib (GSK2110183) | ATP-competitive inhibitor | Pan-Akt (Akt1/2/3)[13] |

Quantitative Data: IC50 Values of Common Akt Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of an inhibitor in a specific cell line. IC50 values can vary significantly depending on the genetic background of the cells, such as the status of PIK3CA and PTEN.[14][15]

Table 1: IC50 Values for Ipatasertib (GDC-0068)

| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (nM) |

| LNCaP | Prostate Cancer | PTEN null | 157 |

| PC3 | Prostate Cancer | PTEN null | 197 |

| BT474M1 | Breast Cancer | HER2+ | 208 |

| KPL-4 | Breast Cancer | PIK3CA H1047R | Data not specified |

| MCF7-neo/HER2 | Breast Cancer | HER2+ | Data not specified |

Data sourced from references[8][14].

Table 2: IC50 Values for MK-2206

| Cell Line | Cancer Type | IC50 (µM) |